1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone
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Overview
Description
1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is a complex organic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by a fused ring system that includes an imidazole ring and an isoquinoline ring, with a hydroxy group at the 2-position and an ethanone group at the 3-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isoquinoline derivative, the imidazole ring can be formed through a cyclization reaction involving a nitrogen-containing reagent. The hydroxy group can be introduced via hydroxylation reactions, and the ethanone group can be added through acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole or isoquinoline rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(2-oxoimidazo[2,1-a]isoquinolin-3-yl)ethanone.
Reduction: Formation of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxy and ethanone groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)methanone
- 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)propanone
- 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)butanone
Uniqueness: 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8(16)11-13(17)14-12-10-5-3-2-4-9(10)6-7-15(11)12/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVASCRPTRUPSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716290 |
Source
|
Record name | 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-00-8 |
Source
|
Record name | 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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